1,3-Dimethyl-2-fluoroimidazolinium iodide
Overview
Description
1,3-Dimethyl-2-fluoroimidazolinium iodide is a heterocyclic organic compound that consists of an imidazole ring, a fluorine atom, and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-fluoroimidazolinium iodide can be synthesized through a multi-step process involving the reaction of 1,3-dimethylimidazole with a fluorinating agent, followed by iodination. The reaction conditions typically involve the use of solvents such as acetonitrile or dimethyl sulfoxide, and the reactions are carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-fluoroimidazolinium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The imidazole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated imidazole derivatives, while oxidation reactions can produce imidazole N-oxides .
Scientific Research Applications
1,3-Dimethyl-2-fluoroimidazolinium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-fluoroimidazolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s reactivity and binding affinity, allowing it to modulate biological pathways and exert its effects. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolium iodide: Similar structure but lacks the fluorine atom.
1,3-Dimethyl-2-phenylimidazolium iodide: Contains a phenyl group instead of a fluorine atom.
2-Methylimidazolium iodide: Lacks one of the methyl groups and the fluorine atom.
Uniqueness
1,3-Dimethyl-2-fluoroimidazolinium iodide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and binding affinity. This makes it particularly valuable in applications requiring high specificity and efficiency .
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;iodide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN2.HI/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMLMQJOVUROPV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[N+](=C1F)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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